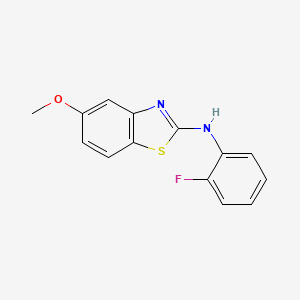

N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

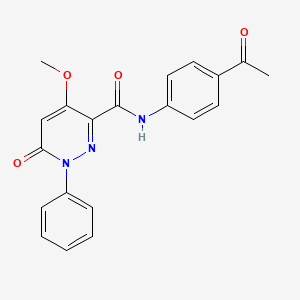

Vue d'ensemble

Description

N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine, also known as FMBT, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. FMBT is a benzothiazole derivative that exhibits promising biological activities, such as anticancer, antifungal, and antibacterial properties.

Applications De Recherche Scientifique

Antitumor Properties

N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is part of a class of compounds known for their potent antitumor properties, particularly effective against breast and ovarian cancers. Studies have shown that these compounds induce and are metabolized by cytochrome P450 1A1, leading to their antitumor effects. For example, research indicates that amino acid prodrugs of these compounds, which overcome limitations posed by drug lipophilicity, demonstrate significant antitumor efficacy in preclinical models (Bradshaw et al., 2002). Another study reports the synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs, noting their good water solubility and potential suitability for clinical evaluation (Hutchinson et al., 2002).

Fluorescence Probes and Imaging

These compounds have applications in the development of fluorescent probes for sensing pH and metal cations. For instance, a study describes the use of benzothiazole analogs as fluorophores for sensing magnesium and zinc cations, with high sensitivity and selectivity (Tanaka et al., 2001). Additionally, fluorene derivatives of benzothiazoles have been explored for their potential as fluorophores in two-photon fluorescence microscopy, displaying high two-photon absorptivity, which is valuable for biological imaging (Belfield et al., 2000).

Synthesis and Reactivity

Studies have also focused on the synthesis and reactivity of benzothiazole derivatives. For example, research on the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block reveals the versatility of these compounds in organic synthesis (Ghosh et al., 2009). Another study reports the synthesis of new two-photon absorbing fluorene derivatives, highlighting the facile functionalization of the fluorene ring for the development of novel organic compounds (Belfield et al., 2000).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine may also interact with various biological targets.

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their function

Biochemical Pathways

It is known that similar compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways and have downstream effects.

Pharmacokinetics

It is known that similar compounds undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions suggest that this compound may have similar ADME properties, which could impact its bioavailability.

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may have diverse biological activities

Action Environment

It is known that similar compounds can be influenced by environmental conditions . This suggests that environmental factors may also influence the action of this compound.

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c1-18-9-6-7-13-12(8-9)17-14(19-13)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLSQZDEGWUJMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2721912.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2721915.png)

![Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2721916.png)

![2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone](/img/structure/B2721918.png)

![N-[1-(2-adamantyl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2721919.png)

![1-(2-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2721921.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide](/img/structure/B2721923.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2721924.png)

![7-acetyl-2-((4-chlorobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2721926.png)